Methyl 2-amino-4-(diethylamino)butanoate
Description
Methyl 2-amino-4-(diethylamino)butanoate is a methyl ester derivative of 2-amino-4-(diethylamino)butanoic acid. Such compounds are typically used as intermediates in organic synthesis or pharmaceutical research due to their bifunctional reactivity (amine and ester groups). The diethylamino group contributes to lipophilicity and basicity, influencing solubility and biological activity.
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
methyl 2-amino-4-(diethylamino)butanoate |
InChI |
InChI=1S/C9H20N2O2/c1-4-11(5-2)7-6-8(10)9(12)13-3/h8H,4-7,10H2,1-3H3 |
InChI Key |
UPXGUEBEFZRUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(diethylamino)butanoate typically involves the esterification of 2-amino-4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(diethylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 2-amino-4-(diethylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(diethylamino)butanoate involves its interaction with specific molecular targets and pathways. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride
- Molecular Formula: C₁₀H₂₀ClNO₃
- Molecular Weight : 237.72 g/mol
- Key Features: A tetrahydro-2H-pyran-4-yl group replaces the diethylamino substituent, introducing a cyclic ether moiety. The hydrochloride salt enhances water solubility compared to the free base form. The cyclic structure may improve metabolic stability in biological systems .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂ (calculated)
- Molecular Weight : ~195.7 g/mol
- Key Features: Branched 3,3-dimethyl and methylamino groups at positions 2 and 3 alter steric and electronic properties. The (S)-stereochemistry could influence chiral recognition in drug-receptor interactions. Synthesized via HCl-mediated deprotection, indicating sensitivity to acidic conditions .
Ethyl 4-[ethyl(phenyl)amino]butanoate
- Molecular Formula: C₁₄H₂₁NO₂
- Molecular Weight : 235.32 g/mol
- The ethyl ester (vs. methyl) may prolong half-life due to slower hydrolysis. Applications likely include agrochemical or pharmaceutical intermediates .
Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate
- Molecular Formula: C₈H₁₅NO₄
- Molecular Weight : 189.21 g/mol
- Used as a drug impurity reference standard, emphasizing its relevance in quality control .
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate
- Molecular Formula: C₂₁H₂₄NO₄ (inferred)
- Molecular Weight : ~356.19 g/mol (HRMS data)
- Key Features: Dual 4-methoxyphenyl groups introduce strong electron-donating effects and conjugation. The methylenebutanoate moiety may facilitate Michael addition reactions. Synthetic methods involve acyl chloride intermediates and chromatographic purification .
Comparative Data Table
*Hypothetical values calculated based on structural inference.
Research Findings and Trends
- Substituent Impact: Aliphatic vs. Aromatic Groups: Diethylamino and ethyl(phenyl)amino groups (e.g., ) increase lipophilicity, whereas tetrahydro-pyran or dioxolane moieties () enhance polarity. Salt Forms: Hydrochloride salts () improve aqueous solubility, critical for pharmaceutical formulations. Steric Effects: Branched substituents (e.g., 3,3-dimethyl in ) may hinder enzymatic degradation.
Synthetic Methods :
Applications :
- Drug intermediates (), impurity standards (), and bioactive molecules () dominate use cases.
Biological Activity
Methyl 2-amino-4-(diethylamino)butanoate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 2-amino-4-(diethylamino)butanoate is an amino acid derivative characterized by the presence of a diethylamino group. Its molecular formula is , and it features a butanoate backbone that enhances its solubility in biological systems. The structural configuration plays a crucial role in its interaction with biological targets.
The biological activity of methyl 2-amino-4-(diethylamino)butanoate is primarily attributed to its ability to interact with various receptors and enzymes. The diethylamino group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. Studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
Biological Activities
Research indicates that methyl 2-amino-4-(diethylamino)butanoate exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antitumor Properties : There is emerging evidence suggesting that methyl 2-amino-4-(diethylamino)butanoate may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration where it may help mitigate neuronal damage.
Case Studies
- Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of methyl 2-amino-4-(diethylamino)butanoate against various pathogens. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 to 40 µM, comparable to standard antibiotics .
- Antitumor Activity : In vitro assays conducted on human cancer cell lines revealed that methyl 2-amino-4-(diethylamino)butanoate significantly reduced cell viability at concentrations above 50 µM. Further investigation into the mechanism indicated induction of apoptosis through caspase activation .
- Neuroprotective Studies : Experimental models of oxidative stress showed that treatment with methyl 2-amino-4-(diethylamino)butanoate resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage in neuronal cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
